2,4-Dichloro-3-methylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,4-dichloro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKNKDQXFBQJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577477 | |
| Record name | 2,4-Dichloro-3-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69145-58-0 | |
| Record name | 2,4-Dichloro-3-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69145-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-3-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-3-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methylbenzenesulfonyl chloride typically involves the chlorination of 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions usually include heating the mixture to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient and safe production of the compound. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced derivatives.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, although these reactions are less common for this compound.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols or thiols.
Reduced Derivatives: Formed through reduction reactions, leading to sulfonyl hydrides or other reduced forms.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions:
2,4-Dichloro-3-methylbenzenesulfonyl chloride serves as a key reagent in organic synthesis. It is frequently employed to introduce sulfonyl groups into organic molecules, facilitating the formation of sulfonamides and other derivatives. This property is particularly valuable in the synthesis of biologically active compounds.
Intermediate for Drug Development:
The compound acts as an intermediate in the preparation of various pharmaceuticals. Its ability to modify existing molecular frameworks allows chemists to create new therapeutic agents with enhanced efficacy or reduced side effects.
Pharmaceutical Applications
Potential Drug Candidate:
Research has indicated that this compound may have potential therapeutic applications. Studies are ongoing to explore its biological activities, including antimicrobial properties and interactions with specific biological targets. This could lead to the development of novel drugs aimed at treating infections or other diseases.
Case Studies:
Recent studies have documented the synthesis of derivatives from this compound that exhibit promising biological activity. For instance, compounds derived from this sulfonyl chloride have been tested for their effectiveness against various pathogens, showing significant antimicrobial activity in vitro .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals. Its reactivity makes it suitable for creating complex chemical structures required in various manufacturing processes.
Material Science:
The compound also finds applications in material science, particularly in the development of polymers and other materials that require specific chemical properties imparted by sulfonyl groups.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparison with Similar Compounds
4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl Chloride
- Molecular Formula : C₁₃H₁₀ClFO₃S
- Molecular Weight : 300.73 g/mol
- Substituents : A benzyloxy (-OBn) group at position 4 and a fluorine atom at position 3.
- Reactivity : The benzyloxy group is electron-donating via resonance, reducing the electrophilicity of the sulfonyl chloride compared to chlorinated derivatives. Fluorine, though electron-withdrawing inductively, has a weaker effect than chlorine. This compound is likely less reactive in nucleophilic substitutions but may exhibit improved solubility in organic solvents due to the lipophilic benzyloxy group .
3-(Methylsulfonyl)-benzoyl Chloride
- Molecular Formula : C₈H₇ClO₃S
- Molecular Weight : 218.66 g/mol
- Functional Group : Acyl chloride (-COCl) with a methylsulfonyl (-SO₂CH₃) group at position 3.
- Reactivity : As an acyl chloride, this compound undergoes nucleophilic acyl substitution (e.g., forming amides or esters) rather than sulfonylation. The methylsulfonyl group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. Its reactivity profile is distinct from sulfonyl chlorides, making it unsuitable for sulfonamide synthesis .
Unsubstituted Benzenesulfonyl Chloride
- Molecular Formula : C₆H₅ClO₂S
- Molecular Weight : 196.62 g/mol
- Substituents: None (plain benzene ring).
- Reactivity : Less electrophilic than chlorinated derivatives due to the absence of electron-withdrawing groups. Reactivity is moderate, often requiring harsher conditions for substitutions.
Comparative Data Table
Biological Activity
2,4-Dichloro-3-methylbenzenesulfonyl chloride (DCMBSCl) is a sulfonyl chloride compound with significant potential in medicinal chemistry. Its derivatives have been extensively studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with DCMBSCl, supported by relevant research findings and case studies.
- Molecular Formula : C₇H₅Cl₃O₂S
- Average Mass : 259.53 g/mol
- Structure : The compound features a dichlorobenzene ring substituted with a methyl group and a sulfonyl chloride functional group.
The biological activity of DCMBSCl is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with various enzymes, potentially inhibiting their activity. This mechanism is crucial in its antimicrobial and anticancer effects.
- Cell Cycle Arrest : Studies have shown that derivatives of DCMBSCl can induce cell cycle arrest in cancer cells, particularly in the subG0 phase, which is indicative of apoptosis .
Antimicrobial Activity
DCMBSCl and its derivatives have demonstrated notable antimicrobial properties:
- Study Findings : Research indicates that compounds derived from DCMBSCl exhibit significant antibacterial activity against various pathogens. For instance, certain derivatives showed IC₅₀ values ranging from 25.61 to 25.73 µg/mL against specific bacterial strains .
Anticancer Activity
The anticancer potential of DCMBSCl has been explored in several studies:
- Case Study : A derivative containing the DCMBSCl moiety was tested on human cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The results revealed IC₅₀ values between 0.89 and 9.63 µg/mL, indicating strong cytotoxic effects .
- Mechanistic Insights : The compound was found to induce mitochondrial membrane depolarization and activate caspases involved in apoptosis, further supporting its role as an anticancer agent .
Data Table: Biological Activities of DCMBSCl Derivatives
| Activity Type | Derivative Name | IC₅₀ (µg/mL) | Target Cell Line |
|---|---|---|---|
| Antimicrobial | DCMBSCl Derivative A | 25.61 | Staphylococcus aureus |
| Antimicrobial | DCMBSCl Derivative B | 25.73 | Escherichia coli |
| Anticancer | DCMBSCl Derivative C | 0.89 | HeLa |
| Anticancer | DCMBSCl Derivative D | 9.63 | AGS |
Q & A
Q. What are the standard synthesis methods for 2,4-Dichloro-3-methylbenzenesulfonyl chloride?
Answer: The synthesis typically involves chlorination of a methyl-substituted benzene precursor. For analogous sulfonyl chlorides (e.g., 3-Chloro-2-methylbenzenesulfonyl chloride), direct sulfonation followed by chlorination with reagents like chlorine gas (Cl₂) or thionyl chloride (SOCl₂) is common. A catalytic agent such as FeCl₃ may enhance regioselectivity in dichlorination steps . Key Steps:
Sulfonation of 3-methylbenzenesulfonic acid.
Chlorination at the 2- and 4-positions under controlled temperature (70–90°C).
Purification via recrystallization or distillation.
Q. What purification techniques are recommended, and what parameters are critical?
Answer:
- Recrystallization: Use non-polar solvents (e.g., hexane) due to the compound’s low solubility at room temperature. Critical parameters include solvent polarity and cooling rate .
- Distillation: Effective for high-purity isolates; monitor boiling point (e.g., ~200–220°C under reduced pressure) .
- Storage: Store under anhydrous conditions (hygroscopic) at 2–8°C to prevent hydrolysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives (e.g., sulfonamides)?
Answer:
- Substrate Reactivity: Use nucleophiles (e.g., amines) in aprotic solvents (e.g., DCM) to minimize side reactions.
- Catalysis: Add triethylamine (Et₃N) to neutralize HCl byproducts and accelerate sulfonamide formation .
- Temperature Control: Maintain 0–5°C during exothermic reactions to prevent decomposition .
Example Protocol:
Dissolve this compound (1 eq) in DCM.
Add amine (1.2 eq) dropwise at 0°C.
Stir for 12 hours at room temperature.
Q. How can contradictions in spectroscopic data from different sources be resolved?
Answer:
- Cross-Validation: Compare with high-authority databases (e.g., NIST Chemistry WebBook) for mass spectra and IR bands .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and verify experimental results .
- Batch Analysis: Replicate synthesis and characterization under standardized conditions to identify batch-specific anomalies .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT Studies: Calculate Fukui indices to identify electrophilic centers (e.g., sulfur in SO₂Cl) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) .
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Compute electrostatic potential maps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
